Dihydrocubebin, rel-

Anthelmintic Veterinary Parasitology Natural Product Screening

Researchers using cubebin or hinokinin for nematode larval migration assays encounter inconsistent, concentration-dependent inhibition that confounds dose-response interpretation. Dihydrocubebin resolves this: it achieves complete (100%) larval migration blockade across all tested concentrations, a unique pharmacodynamic fingerprint unmatched by in-class lignans. • 100% inhibition in LMT at all concentrations vs. partial effects for cubebin (EC₅₀ 0.89 μg/mL) and hinokinin (EC₅₀ 0.34 μg/mL) • Definitive chemical probe for neuromuscular target identification in GI nematodes • Also supplied as a CYP3A4 inhibitor and dibenzylbutane scaffold for antimycobacterial SAR • ≥98% HPLC purity; stored at -20°C; shipped with ice pack; for research use only.

Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
Cat. No. B1252182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrocubebin, rel-
Molecular FormulaC20H22O6
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CC(CO)C(CC3=CC4=C(C=C3)OCO4)CO
InChIInChI=1S/C20H22O6/c21-9-15(5-13-1-3-17-19(7-13)25-11-23-17)16(10-22)6-14-2-4-18-20(8-14)26-12-24-18/h1-4,7-8,15-16,21-22H,5-6,9-12H2/t15-,16-/m1/s1
InChIKeyJKCVMTYNARDGET-HZPDHXFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrocubebin (rel-): Lignan Class & Key Identifiers


Dihydrocubebin, rel- (CAS 24563-03-9; CHEBI:70490) is a dibenzylbutane-type lignan primarily isolated from Piper cubeba fruits and Piper sanguineispicum leaves [1]. It possesses a (2R,3R) or (2S,3S) stereochemical configuration and a molecular formula of C₂₀H₂₂O₆ (MW 358.4 g/mol) [1]. The compound is structurally characterized by two 1,3-benzodioxol-5-ylmethyl groups attached to a butane-1,4-diol backbone . As a naturally occurring metabolite with established roles in CYP3A4 inhibition and antiparasitic activity, dihydrocubebin is primarily supplied for in vitro research applications [2][3].

Natural dibenzylbutane-type lignan isolated from Piper cubeba fruits
Suitable for CYP3A4 inhibition and antiparasitic screening studies
Stereochemical (rel-) configuration for chiral-lignan comparisons

Why Dihydrocubebin Generic Substitution Fails


Dihydrocubebin cannot be freely substituted by its in-class lignan analogs (e.g., cubebin, hinokinin) due to marked divergences in pharmacological potency and activity profile across distinct assays. Direct head-to-head comparisons reveal that in ovicidal activity (EHT), dihydrocubebin (EC₅₀ = 186.70 μg/mL) is 1.24-fold less potent than cubebin (EC₅₀ = 150.00 μg/mL) and 2.73-fold less potent than hinokinin (EC₅₀ = 68.38 μg/mL) [1]. Conversely, in larval migration inhibition (LMT), dihydrocubebin exhibits complete (100%) inhibition across all tested concentrations, whereas cubebin and hinokinin show only partial, concentration-dependent effects (EC₅₀ = 0.89 μg/mL and 0.34 μg/mL, respectively) [1]. Such inverted activity rankings across different life-cycle stages underscore that dihydrocubebin possesses a distinct pharmacodynamic fingerprint. Consequently, interchanging dihydrocubebin with cubebin or hinokinin in experimental protocols would yield non-equivalent biological outcomes, potentially confounding dose-response interpretations and compromising assay reproducibility.

! Ovicidal endpoint mismatch: Reported ovicidal response may be lower than with cubebin or hinokinin; egg hatch test outcomes may not transfer.
! Larval migration profile divergence: Complete migration blockade in LMT assays may not be reproduced by cubebin or hinokinin, limiting direct substitution.
! Life-cycle stage dependency: Activity ranking inversions across egg hatch, larval development, and migration assays suggest distinct pharmacodynamic fingerprints.

Dihydrocubebin: Quantitative Comparison Evidence


Ovicidal Activity vs. Cubebin and Hinokinin

In a standardized Egg Hatch Test (EHT) against ovine gastrointestinal nematodes, dihydrocubebin exhibited an EC₅₀ of 186.70 μg/mL, demonstrating lower ovicidal potency compared to cubebin (EC₅₀ = 150.00 μg/mL) and substantially lower potency relative to hinokinin (EC₅₀ = 68.38 μg/mL) [1]. The crude extract control showed an EC₅₀ of 200 μg/mL [1].

Ovicidal Activity
Head-to-head
EC₅₀: 186.70 µg/mL
Cubebin: 150.00 µg/mL
Hinokinin: 68.38 µg/mL
Supports egg hatch test endpoint interpretation
1.24-fold vs. cubebin; 2.73-fold vs. hinokinin (reported)
Anthelmintic Veterinary Parasitology Natural Product Screening

Larval Development Inhibition vs. Cubebin

In the Larval Development Test (LDT), dihydrocubebin demonstrated an EC₅₀ of 30.75 μg/mL for inhibiting larval development. This was 2.07-fold less potent than cubebin, which exhibited an EC₅₀ of 14.89 μg/mL in the same assay [1]. Hinokinin, as a comparator, achieved 100% inhibition at all concentrations tested, precluding EC₅₀ calculation [1].

Larval Development
Head-to-head
EC₅₀: 30.75 µg/mL
Cubebin: 14.89 µg/mL
Supports larval development assay context
2.07-fold difference vs. cubebin
Anthelmintic Veterinary Parasitology Larvicidal Activity

Larval Migration Inhibition vs. Cubebin & Hinokinin

In the L3 Migration Inhibition Test (LMT), dihydrocubebin uniquely achieved 100% inhibition of larval migration at all tested concentrations. In stark contrast, cubebin and hinokinin exhibited only concentration-dependent partial inhibition, with EC₅₀ values of 0.89 μg/mL and 0.34 μg/mL, respectively [1].

Larval Migration
Head-to-head
100% inhibition at all concentrations tested
Cubebin EC₅₀: 0.89 µg/mL
Hinokinin EC₅₀: 0.34 µg/mL
Supports larval migration inhibition and mechanism studies
Complete blockade distinguishes from partial dose-dependent effects
Anthelmintic Veterinary Parasitology Larval Migration Inhibition

Tyrosinase Inhibitory Activity vs. Alashinol G & Secoisolariciresinol

Dihydrocubebin exhibited tyrosinase inhibitory activity with an IC₅₀ of 1.04 ± 0.30 mM. This potency is comparable to secoisolariciresinol (IC₅₀ = 0.99 ± 0.07 mM) but notably lower than alashinol G (IC₅₀ = 0.91 ± 0.20 mM) and higher than syripinin E (IC₅₀ = 1.28 ± 0.23 mM) [1]. Its relative binding affinity (RBA) to tyrosinase was 1.97, ranking second among the four ligands tested [1].

Tyrosinase Inhibition
Reported comparison
IC₅₀: 1.04 ± 0.30 mM
RBA: 1.97
Supports tyrosinase inhibition screening context
Comparable to secoisolariciresinol (0.99 mM)
Tyrosinase Inhibition Antioxidant Skin Pigmentation

Antimycobacterial Activity: Parent Compound vs. Semisynthetic Derivatives

Dihydrocubebin was evaluated for antimycobacterial activity against Mycobacterium avium and M. tuberculosis. The parent compound itself did not display notable activity; however, semisynthetic derivatives (compounds 3 and 4) achieved MIC values of 62.5 μg/mL against M. avium and M. tuberculosis, respectively [1]. This indicates that dihydrocubebin serves as a valuable starting scaffold for derivatization rather than a potent antimycobacterial agent in its native form.

Antimycobacterial
Context-dependent
Parent: not active at tested concentrations
Derivative 3: MIC 62.5 µg/mL (M. avium)
Derivative 4: MIC 62.5 µg/mL (M. tuberculosis)
Supports scaffold derivatization context
Requires semisynthetic modification for antimycobacterial activity
Antimycobacterial Tuberculosis Mycobacterium avium

Dihydrocubebin: Research & Industrial Applications


Larval Migration Inhibition Research

Based on the direct head-to-head evidence, dihydrocubebin is uniquely suited for studies investigating the mechanisms of larval migration inhibition in gastrointestinal nematodes. Its ability to achieve 100% migration blockade across all concentrations [1] distinguishes it from cubebin and hinokinin, which only exhibit partial, dose-dependent effects. Researchers aiming to characterize neuromuscular targets or cuticular interactions involved in larval motility should prioritize dihydrocubebin as a chemical probe.

Tyrosinase Inhibition & Melanogenesis Studies

Dihydrocubebin's intermediate tyrosinase inhibitory potency (IC₅₀ = 1.04 ± 0.30 mM) and relative binding affinity (RBA = 1.97) [2] position it as a valuable reference compound in comparative SAR studies of natural lignans. It is particularly applicable in antioxidant and skin pigmentation research where moderate tyrosinase inhibition is desired to avoid the cytotoxic effects sometimes associated with highly potent inhibitors. Procurement for enzymatic and cellular melanogenesis assays is supported by quantitative benchmarking against alashinol G and secoisolariciresinol.

Antimycobacterial Derivative Synthesis Scaffold

Although dihydrocubebin itself lacks potent antimycobacterial activity, its dibenzylbutane skeleton provides a tractable scaffold for semisynthetic modification. Derivatives with altered substituents at C9 and C9' have demonstrated MIC values of 62.5 μg/mL against M. avium and M. tuberculosis [3]. Therefore, dihydrocubebin is recommended for procurement by medicinal chemistry groups engaged in lead optimization programs for tuberculosis and non-tuberculous mycobacterial infections, where it serves as a starting material for SAR exploration.

Application
Selection Property
Validation Focus
Larval migration inhibition studies
Concentration-independent migration blockade profile
Neuromuscular and cuticular target endpoint interpretation
Tyrosinase inhibition SAR studies
Reported IC₅₀ and relative binding affinity context
Comparative lignan SAR and melanogenesis assay endpoints
Antimycobacterial lead optimization scaffold
Derivatizable dibenzylbutane skeleton
MIC endpoint review of semisynthetic derivatives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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